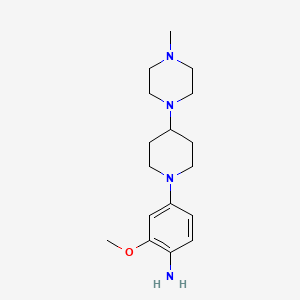

2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

Description

2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 761440-75-9) is a key intermediate in synthesizing brigatinib (Alunbrig®), a tyrosine kinase inhibitor approved for treating ALK-positive non-small cell lung cancer (NSCLC) . Structurally, it features a methoxy-substituted aniline core linked to a piperidine-piperazine moiety. This design enhances binding to kinase targets by balancing hydrophobicity and hydrogen-bonding capacity. Its synthesis involves palladium-catalyzed coupling reactions, as outlined in industrial routes for brigatinib .

Properties

IUPAC Name |

2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQZQPCYVLHWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672152 | |

| Record name | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-75-9 | |

| Record name | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline are the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation.

Mode of Action

This compound interacts with its targets, EGFR and ALK, by binding to their active sites. This binding inhibits the activation of these proteins, thereby preventing the downstream signaling cascades that lead to uncontrolled cell proliferation.

Biochemical Pathways

The compound affects the EGFR and ALK signaling pathways. By inhibiting these proteins, this compound disrupts the downstream effects of these pathways, which include cell growth, survival, and differentiation.

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). These enzymes are crucial for cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these enzymes, this compound can disrupt these pathways, leading to the suppression of cancer cell growth.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting EGFR and ALK, it can prevent the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to reduced cancer cell growth and increased apoptosis (programmed cell death).

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of EGFR and ALK, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the transmission of growth and survival signals within the cell. Additionally, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cancer cell growth and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits cancer cell growth without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted from the body. The interaction of this compound with specific enzymes and cofactors can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within target cells, ensuring its effective distribution to sites of action. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization to these sites allows it to interact with target biomolecules and exert its inhibitory effects on EGFR and ALK, leading to the suppression of cancer cell growth.

Biological Activity

2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, also known by its CAS number 761440-75-9, is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as an intermediate in the synthesis of various therapeutic agents, including the ALK inhibitor Brigatinib. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H28N4O

- Molecular Weight : 304.43 g/mol

- IUPAC Name : 2-methoxy-4-[4-(4-methylpiperazinyl)-1-piperidinyl]phenylamine

The primary biological activity of this compound is linked to its function as a small molecule inhibitor targeting receptor tyrosine kinases (RTKs) such as anaplastic lymphoma kinase (ALK). This inhibition is crucial for the treatment of various cancers, including non-small cell lung cancer (NSCLC), where aberrant ALK signaling contributes to tumor growth and survival.

Key Mechanisms:

- ALK Inhibition : The compound acts by binding to the ATP-binding site of ALK, preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival.

- Induction of Apoptosis : By inhibiting ALK, this compound induces apoptosis in cancer cells, leading to reduced tumor growth.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant anti-tumor activity. In vitro studies demonstrate its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| H2228 (ALK-positive NSCLC) | 0.5 | Strong inhibition of cell growth |

| Karpas 299 (ALCL) | 0.3 | Induction of apoptosis |

| NCI-H1975 (EGFR mutation) | 1.0 | Moderate inhibition |

Case Study 1: Efficacy in Lung Cancer

A clinical study involving patients with ALK-positive NSCLC demonstrated that treatment with Brigatinib, for which this compound is a precursor, resulted in a significant reduction in tumor size and improved progression-free survival rates compared to traditional chemotherapy.

Case Study 2: Combination Therapy

Research has also explored the potential of using this compound in combination with other therapies. A study showed that combining Brigatinib with immune checkpoint inhibitors enhanced anti-tumor responses in preclinical models, suggesting a synergistic effect that could improve treatment outcomes for patients with advanced malignancies.

Safety and Toxicology

While the compound shows promising biological activity, safety profiles are essential for clinical applications. Toxicological assessments indicate that at therapeutic doses, side effects are manageable; however, further studies are necessary to fully understand the long-term safety implications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 1254058-34-8)

- Structural Difference : Methoxy group at the 3-position instead of 2.

- Molecular weight: 304.43 g/mol .

- Application : Used in experimental anticancer agents but lacks clinical validation compared to the 2-methoxy derivative .

2-Methoxy-5-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 1356963-01-3)

Simplified Analogues

4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS: 70261-82-4)

- Structural Difference : Piperazine linked via a methylene group instead of piperidine.

- Impact : Reduced conformational rigidity diminishes target affinity. Molecular weight: 217.31 g/mol .

- Application : Intermediate in antipsychotic drug synthesis; less specific for kinase targets .

4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline (CAS: N/A)

Fluorinated Derivatives

2-Methoxy-4-(4-(trifluoromethyl)piperidin-1-yl)aniline

Physicochemical and Pharmacological Comparison

Key Research Findings

- Target Compound Superiority : The piperidine-piperazine linkage in the target compound provides optimal rigidity for ALK kinase binding, as evidenced by brigatinib’s clinical success .

- Positional Isomers: 3-methoxy analogues show reduced potency in kinase assays due to misalignment of hydrogen-bond donors .

- Simplified Analogues : Compounds lacking the piperidine ring exhibit 10–100-fold lower activity in cellular proliferation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.